molecular formula C16H15FO3 B12095205 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone CAS No. 85524-81-8

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B12095205
CAS No.: 85524-81-8
M. Wt: 274.29 g/mol
InChI Key: BQHPNUZBERAFHF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of both methoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanone
  • 1-(3,4-Dimethoxyphenyl)-2-(4-chlorophenyl)ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-(4-bromophenyl)ethanone

Comparison: 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

CAS No.

85524-81-8

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C16H15FO3/c1-19-15-8-5-12(10-16(15)20-2)14(18)9-11-3-6-13(17)7-4-11/h3-8,10H,9H2,1-2H3

InChI Key

BQHPNUZBERAFHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC

Origin of Product

United States

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